molecular formula C₁₈H₂₂N₂OS xC ₄H₄O₄ B1151053 Vortioxetine Sulfoxide Fumarate

Vortioxetine Sulfoxide Fumarate

Cat. No.: B1151053
M. Wt: 18222
Attention: For research use only. Not for human or veterinary use.
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Description

Vortioxetine Sulfoxide Fumarate (CAS No. 1429908-35-9, free base) is a chemically modified derivative of vortioxetine, a multimodal antidepressant approved for major depressive disorder (MDD). It is classified as an impurity or metabolite of vortioxetine, likely formed through oxidative processes (sulfoxidation) and subsequent salt formation with fumaric acid . Its identification in impurity profiles suggests it may arise during synthesis or degradation of vortioxetine-based pharmaceuticals, necessitating quality control in drug manufacturing .

Properties

Molecular Formula

C₁₈H₂₂N₂OS xC ₄H₄O₄

Molecular Weight

18222

Synonyms

1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]-piperazine Fumarate

Origin of Product

United States

Comparison with Similar Compounds

Vortioxetine Hydrobromide

  • Structure/Form : Hydrobromide salt of vortioxetine.
  • Therapeutic Use : Approved for MDD, with demonstrated efficacy in improving depressive symptoms, cognitive function, and quality of life .
  • Antiviral Activity : Exhibits inhibitory effects against SARS-CoV-2 pseudovirus (IC50 comparable to chloroquine), though slightly less potent than vortioxetine free base .
  • Cytotoxicity : Lower cytotoxicity compared to Clemastine Fumarate and Trifluoperizine .

This compound

  • Structure/Form : Sulfoxidized metabolite conjugated with fumarate.

Fumarate-Containing Compounds

Clemastine Fumarate

  • Therapeutic Use : Antihistamine repurposed for antiviral research.
  • Antiviral Activity : Inhibits SARS-CoV-2 pseudovirus but exhibits high cytotoxicity (IC50 >50 μM) .
  • Comparison : Unlike this compound, Clemastine Fumarate has established therapeutic applications but unfavorable cytotoxicity in antiviral contexts.

Dimethyl Fumarate (DMF)

  • Therapeutic Use: Immunomodulator for multiple sclerosis (MS).
  • Mechanism : Activates Nrf2 antioxidant pathways, reducing neuroinflammation .
  • 51.1%) .
  • Differentiation : Structurally distinct from this compound; fumarate here enhances oral bioavailability rather than serving as a counterion for stability .

Other Antidepressants

SSRIs/SNRIs

  • Efficacy : Vortioxetine (hydrobromide) shows comparable or superior efficacy to SSRIs/SNRIs in MDD, with lower rates of sexual dysfunction and weight gain .
  • Metabolites : Unlike this compound, metabolites of SSRIs (e.g., desmethylcitalopram) are often inactive or less potent .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Therapeutic Use Antiviral IC50 (SARS-CoV-2) Cytotoxicity Key Differentiation
Vortioxetine Hydrobromide MDD ~4–10 μM Low Approved antidepressant
This compound Impurity/Metabolite Not studied Not studied No therapeutic data
Clemastine Fumarate Antihistamine, antiviral research >50 μM High High cytotoxicity
Dimethyl Fumarate Multiple sclerosis N/A Low Immunomodulatory

Table 2: Structural and Functional Comparison

Compound Core Structure Salt/Counterion Known Activity
Vortioxetine Hydrobromide Vortioxetine Hydrobromide 5-HT modulation, SERT inhibition
This compound Vortioxetine sulfoxide Fumarate Unknown (impurity)
Dimethyl Fumarate Fumaric acid Methyl ester Nrf2 activation

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